molecular formula C5H4ClNO2 B7794638 3-chloro-2-hydroxy-1H-pyridin-4-one

3-chloro-2-hydroxy-1H-pyridin-4-one

Cat. No.: B7794638
M. Wt: 145.54 g/mol
InChI Key: IJLSWPCDJFTTSO-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-1H-pyridin-4-one is a chemical compound for research and manufacturing applications. It is not for diagnostic, therapeutic, or household use. Pyridinone scaffolds are recognized in medicinal chemistry as privileged structures due to their ability to function as hydrogen bond donors and acceptors . This makes them valuable bioisosteres for amides, pyridines, and phenol rings, and useful in fragment-based drug design and as kinase hinge-binding motifs . Compounds based on the pyridinone core have been explored for a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The specific placement of chloro and hydroxy substituents on the pyridinone ring makes this compound a versatile intermediate for further synthetic elaboration. Researchers can use it to manipulate physicochemical properties like polarity and lipophilicity to optimize interactions with biological targets . This product is strictly for research use in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSWPCDJFTTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C(C1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2 Hydroxy 1h Pyridin 4 One

Established Synthetic Routes for Substituted Pyridinones

The formation of the core pyridinone ring is a well-explored area of synthetic chemistry, with numerous methods developed to create diverse substitution patterns. frontiersin.orgrsc.org Many of these routes rely on condensation reactions between carbonyl compounds. nih.gov

One-pot multi-component reactions (MCRs) have become a powerful and efficient strategy, valued for their high atom economy and simplified procedures. nih.gov For instance, a Hantzsch-like pathway can be employed, which involves the condensation of a β-keto-ester with ammonia (B1221849) to form an enamine intermediate. This intermediate then undergoes a Michael-type addition with a second component, such as a ylidene compound, to yield the dihydropyridone structure, which can be subsequently aromatized. mdpi.com Another established method is the Guareschi reaction, which utilizes the condensation of cyanoacetamide with a 1,3-dicarbonyl compound to produce a cyanodihydroxypyridine scaffold. mdpi.com

Synthetic ApproachPrecursorsKey FeaturesReference
Hantzsch-like Pathwayβ-Keto-ester, Aldehyde, AmmoniaForms a dihydropyridone intermediate via Michael addition. mdpi.com
Guareschi Reaction1,3-Dicarbonyl compound, CyanoacetamideYields 3-cyano-2,6-dihydroxypyridine scaffolds. mdpi.com
Condensation ReactionAldehydes, Malononitrile, N-Alkyl-2-cyanoacetamidesA three-component tandem reaction often accelerated by microwave irradiation. nih.gov
Blaise Reaction IntermediateNitriles, Ethyl bromoacetateA tandem one-pot conversion leading to 2-pyridinone derivatives. nih.govfrontiersin.org

Once the pyridinone core is assembled, derivatization allows for the introduction of various functional groups. The pyridine (B92270) ring is an adaptable starting material for structural modifications, which has significant implications for medicinal chemistry. researchgate.net Transition metal-catalyzed reactions, such as C-H activation and cross-coupling, are powerful tools for the late-stage diversification of these scaffolds. iipseries.org For example, N-arylation of 2-pyridones can be achieved at room temperature using a copper catalyst with diaryliodonium salts. organic-chemistry.org Similarly, catalyst- and base-free conditions can be used for the specific N-alkylation of hydroxypyridines by reacting them with organohalides. acs.org

The introduction of the chloro and hydroxyl groups to form 3-chloro-2-hydroxy-1H-pyridin-4-one requires specific and regioselective chemical transformations.

Chlorination: The conversion of a hydroxyl group on a pyridine ring to a chlorine atom is a common transformation. A widely used and efficient method involves reacting the hydroxypyridine substrate with phosphorus oxychloride (POCl₃). nih.gov Research has demonstrated a solvent-free protocol where a variety of hydroxylated nitrogen-containing heterocycles, including 2-hydroxy-pyridines, are chlorinated using equimolar POCl₃ in a sealed reactor at high temperatures (140–160 °C) with pyridine as a base. nih.govresearchgate.net This method is suitable for large-scale preparations and is often more efficient in terms of yield and reaction time than traditional protocols that use excess POCl₃ as a solvent. nih.gov In one synthetic scheme, a pyridinone core was successfully chlorinated to produce a key intermediate for further nucleophilic substitution. acs.org

Hydroxylation: Introducing a hydroxyl group at a specific position, particularly the C3 position of a pyridine ring, can be challenging due to the inherent electronic properties of the heterocycle. acs.org A modern approach to achieve this is through the photochemical valence isomerization of pyridine N-oxides. This metal-free transformation allows for the highly selective formal C3-hydroxylation of pyridines. The process is operationally simple and compatible with a diverse array of functional groups. acs.org While some older methods noted the formation of C3-hydroxylated pyridines under mercury lamp irradiation, they were often impractical due to poor mass balance and the formation of multiple byproducts. acs.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of pyridinones often proceeds through a series of well-defined intermediates and is highly sensitive to the reaction environment.

The synthesis of pyridinone scaffolds involves several key reactive intermediates. In multicomponent reactions, the process is often a tandem sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization. nih.gov

Enamines: In Hantzsch-like syntheses, an enamine is a crucial intermediate formed from the reaction of a β-keto-ester and ammonia. mdpi.com

Azatrienes: A modular synthesis of substituted pyridines can proceed through a cascade reaction that involves the formation of a 3-azatriene intermediate, which then undergoes electrocyclization and air oxidation. nih.gov

Blaise Reaction Intermediates: A tandem one-pot conversion to produce 2-pyridinone derivatives has been shown to proceed via a Blaise reaction intermediate. The proposed mechanism involves a vinyl zinc bromide complex that undergoes rearrangement and intramolecular ring-closing. nih.govfrontiersin.org

N-Nitrenes: In some rearrangement reactions, such as the oxidation of 1-amino-2-pyridones, an N-nitrene intermediate is thought to be involved, leading to ring expansion and subsequent extrusion of carbon monoxide. rsc.org

Radical Species: Mechanistic studies of certain alkene functionalization reactions have supported the presence of nitrogen- and carbon-radical species under specific catalytic conditions. acs.org

Reaction conditions such as temperature, solvent, catalyst, and pH play a pivotal role in determining the yield and selectivity of pyridinone synthesis. nih.gov

The choice of catalyst is critical. Copper and rhodium-based catalysts are frequently used in modern synthetic protocols. For example, a redox-neutral, [3+3]-type condensation can be synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt to produce substituted pyridines under mild conditions. organic-chemistry.org Similarly, Rh(III)-catalysis enables C-H bond activation and annulation for the synthesis of C4-arylated 2-pyridone scaffolds. iipseries.org

The physical conditions are equally important. A solvent-free chlorination protocol using equimolar POCl₃ in a sealed reactor at 140–160 °C has proven highly effective for various hydroxy-heterocycles. nih.gov In other cases, the reaction medium can determine the final product; for instance, the tautomeric form of 2-pyridone exists predominantly in the pyridone form in polar solvents like water or DMSO, but as 2-hydroxypyridine (B17775) in non-polar solvents like CCl₄. iipseries.org Microwave irradiation has also been employed to accelerate reactions and improve yields in three-component syntheses of highly functionalized pyridines. nih.gov

ReactionKey ConditionEffectReference
ChlorinationEquimolar POCl₃, 140-160 °C, sealed reactorEfficient, solvent-free, high-yield chlorination of hydroxypyridines. nih.gov
C-H Alkenylation/ElectrocyclizationRhodium (Rh) catalystEnables C-H activation for the synthesis of highly substituted pyridines. organic-chemistry.org
N-AlkylationCatalyst- and base-freeHX generated in situ facilitates the conversion of intermediates to the final product. acs.org
Three-Component SynthesisMicrowave irradiationReduces reaction times and often increases product yields. nih.gov
[3+3] CondensationCopper(I) salt and secondary amine co-catalystAllows for modular synthesis of pyridines under mild conditions with broad functional group tolerance. organic-chemistry.org

Advanced Synthetic Approaches to Analogues

The development of novel synthetic methods continues to expand the chemical space of pyridinone analogues. Advanced approaches often focus on improving efficiency, regioselectivity, and functional group tolerance.

Photochemical Reactions: As mentioned, the use of light to induce valence isomerization of pyridine N-oxides is a state-of-the-art, metal-free method for accessing C3-hydroxylated pyridine analogues. acs.org

Metal-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a direct route to pyridinones with very good yields and tolerance of diverse functional groups. organic-chemistry.org

Cascade Reactions: A simple and modular method for preparing highly substituted pyridines employs a cascade reaction involving a novel copper-catalyzed cross-coupling, followed by electrocyclization and air oxidation. This approach is noted for its excellent functional group tolerance, including compatibility with chlorides, bromides, esters, and nitriles. nih.gov

Annulation of In Situ Generated Dienes: A facile [4 + 2] annulation of azadienes, generated in situ from N-propargylamines and active methylene (B1212753) compounds, provides a direct route to structurally diverse 2-pyridones. organic-chemistry.org

These advanced methodologies provide powerful tools for the synthesis of complex pyridinone structures, including analogues of this compound, for various applications in research and development.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency in constructing complex molecules from simple starting materials in a single step, often with high atom economy. rsc.org While no MCRs specifically targeting this compound have been detailed in the literature, the general principles of MCRs for pyridine and pyridone synthesis can be considered for their potential application.

The synthesis of substituted pyridines and pyridones often involves the condensation of carbonyl compounds, active methylene compounds, and an ammonia source. acs.org For instance, a one-pot, four-component reaction of a β-keto-ester, an aldehyde, an active methylene compound, and ammonium acetate (B1210297) is a common strategy for assembling the pyridone core. acs.org Adapting such a strategy for this compound would necessitate the use of precursors bearing the required chloro and hydroxyl functionalities, or groups that can be readily converted to them.

A hypothetical MCR approach could involve the reaction of a chlorinated active methylene species, a glyoxylate (B1226380) derivative (to introduce the C2-hydroxy group equivalent), and an appropriate C3-building block with an ammonia source. The primary challenge in such a strategy lies in the chemoselectivity and the stability of the functionalized precursors under the reaction conditions.

The following table outlines examples of multi-component reactions used for the synthesis of various substituted pyridine derivatives, illustrating the diversity of achievable structures and the potential for adaptation.

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product Catalyst/Conditions Yield (%)
p-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate (B8463686)AcetophenoneAmmonium acetate4-[3-Cyano-6-phenyl-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateMicrowave, Ethanol92
p-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate4-MethoxyacetophenoneAmmonium acetate4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateMicrowave, Ethanol94
p-Formylphenyl-4-toluenesulfonateEthyl cyanoacetate4-MethylacetophenoneAmmonium acetate4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonateMicrowave, Ethanol90

This table presents data on multi-component reactions for the synthesis of substituted pyridin-2-one derivatives, which could serve as a conceptual basis for designing a synthesis for this compound. Data sourced from acs.org.

Stereoselective Synthesis Considerations

The concept of stereoselectivity is crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications where different enantiomers or diastereomers can exhibit varied biological activities. The structure of this compound does not inherently possess a stereocenter, assuming it exists predominantly in its aromatic pyridin-4-one tautomeric form. However, if the pyridinone ring were to be reduced or further functionalized, stereocenters could be introduced, making stereoselective synthesis a relevant consideration.

Currently, there is a lack of specific studies in the scientific literature focusing on the stereoselective synthesis of this compound. Research in the broader field of pyridinone synthesis has touched upon stereoselectivity, often in the context of creating chiral dihydropyridinones or tetrahydropyridines. acs.orgnih.gov These syntheses frequently employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

For instance, stereoselective ring-expansion of monocyclopropanated pyrroles has been developed to access highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org Such strategies, while not directly applicable to the aromatic target compound, highlight the methodologies available for controlling stereochemistry in related heterocyclic systems.

Should a synthetic route to this compound proceed through a non-aromatic intermediate with stereocenters, the principles of asymmetric synthesis would become paramount. The following table provides examples of stereoselective syntheses of related heterocyclic compounds, which could inform potential strategies for chiral derivatives of the target molecule.

Starting Material Key Reagent/Catalyst Product Key Transformation Stereochemical Outcome
Diethyl 3-hydroxyglutarateBenzylamine, NitromethaneTetrasubstituted cyclohexane (B81311) intermediateDiastereoselective establishment of cyclohexane coreHigh diastereoselectivity
Monocyclopropanated furanBrønsted acidDihydro-2H-pyran derivativeStereoselective ring-expansionExcellent stereoselectivity
Monocyclopropanated pyrroleBrønsted acidTetrahydropyridine derivativeStereoselective ring-expansionExcellent stereoselectivity

This table illustrates examples of stereoselective syntheses for related heterocyclic compounds, providing a framework for potential future work on chiral derivatives of this compound. Data sourced from nih.gov and acs.org.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Hydroxy 1h Pyridin 4 One

Nucleophilic and Electrophilic Reaction Potentials

The pyridone ring is an electron-rich system, making it susceptible to attack by electrophiles. However, like amides, the exocyclic carbonyl oxygen is the preferred site of protonation. chempedia.info The compound also possesses nucleophilic character, primarily through the ring nitrogen and the exocyclic oxygen/hydroxyl group, exhibiting ambident reactivity. chemistry-online.com

Electrophilic Substitution: Compared to pyridine (B92270), electrophilic substitution at the carbon atoms of hydroxypyridines occurs much more readily due to the activating effect of the oxygen function. chempedia.info For pyridones, these substitutions typically occur at positions ortho and para to the oxygen. chempedia.info In the case of 3-chloro-2-pyridone, the chlorine atom at the 3-position acts as an electron-withdrawing group, deactivating the ring slightly, but the inherent reactivity of the pyridone system still allows for substitution. Reactions such as nitration and halogenation are expected, with the regioselectivity influenced by the directing effects of the existing substituents.

Nucleophilic Substitution: The chlorine atom at the C2 position of the pyridone ring is susceptible to nucleophilic displacement. Halopyridines are significantly more reactive towards nucleophiles than their benzenoid analogs like chlorobenzene, with reactivity highest at the 2- and 4-positions. chemistry-online.com This enhanced reactivity is due to the ability of the ring nitrogen to stabilize the negative charge in the transition state of the addition-elimination mechanism, which is analogous to nucleophilic substitution on acid chlorides. youtube.com This reaction is facilitated by strong nucleophiles. For instance, 2,3-dichloropyridine (B146566) reacts with hydrazine (B178648) hydrate (B1144303) in a polar solvent, where the chlorine at the 2-position is selectively displaced to form 3-chloro-2-hydrazinopyridine (B1363166) in high yield. chemicalbook.com Similarly, the hydrolysis of 2-chloropyridine (B119429) to 2-pyridone demonstrates the lability of the C2-chloro substituent. acs.org

The pyridone ring can undergo both oxidation and reduction, although conditions can be harsh.

Reduction: The pyridine ring is generally difficult to reduce under mild conditions. However, potent reducing agents can hydrogenate the ring. For example, pyridine and its derivatives, including chloropyridines, can be reduced to the corresponding piperidines using samarium diiodide (SmI₂) in the presence of water. clockss.org This system is effective for the complete saturation of the heterocyclic ring.

Oxidation: While the pyridone ring itself is relatively stable to oxidation, transformations involving its substituents or related forms are known. N-alkyl pyridinium (B92312) ions, formed by treating pyridine with alkylating agents, can react with hydroxide (B78521) to form pseudobases, which can then be oxidized by reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) to yield N-substituted 2-pyridones. chemistry-online.com In environmental contexts, microbial degradation of chlorinated pyridones involves oxidative pathways that lead to ring cleavage and mineralization. researchgate.net

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions (FGIs) are crucial for modifying the structure of 3-chloro-2-pyridone to access other useful intermediates. These transformations follow well-established organic reaction mechanisms, including nucleophilic substitution, addition, and elimination. imperial.ac.uk

Specific reagents and catalysts are instrumental in achieving desired functional group transformations with chemo- and regioselectivity.

Phosphoryl Chloride (POCl₃): A key reaction for pyridones is the conversion of the carbonyl group into a chloro group. This is frequently accomplished by heating with phosphoryl chloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). chempedia.info This converts the 2-pyridone into a 2-chloropyridine derivative, proceeding through a dichlorophosphate (B8581778) intermediate. chempedia.info

Hydrazine Hydrate: As a potent nucleophile, hydrazine hydrate is used to displace the chlorine atom at the 2-position of 2,3-dichloropyridine to synthesize 3-chloro-2-hydrazinopyridine, a precursor for various agrochemicals. chemicalbook.comgoogle.com

Bases (e.g., Potassium Carbonate): In the synthesis of related pyridone structures, bases like potassium hydroxide (KOH) are used to catalyze condensation and cyclization steps. sciforum.net Potassium carbonate (K₂CO₃) has been employed to promote N-alkylation of pyridones with alkyl halides. nih.gov

Samarium Diiodide (SmI₂): This single-electron transfer reagent, particularly when activated with water, serves as a powerful system for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. clockss.org

Metal Catalysts: While not widely reported for the target compound itself, various metal catalysts are used for reactions on related structures. For instance, copper, palladium, and nickel catalysts are used for decarboxylation reactions of pyridone-3-carboxylic acids. nih.gov

While detailed kinetic studies for many reactions of 3-chloro-2-pyridone are not extensively documented, the kinetics of the fundamental tautomerization process in the parent 2-hydroxypyridine (B17775)/2-pyridone system have been thoroughly investigated. Theoretical studies show that the intramolecular 1,3-proton shift in the gas phase has a high activation barrier (approx. 137 kJ/mol). nih.gov However, the barrier is significantly lowered in the presence of molecules like water that can facilitate intermolecular proton transfer, with the activation barrier for a mixed dimer interconversion dropping to around 31 kJ/mol. nih.govwuxibiology.com This highlights the crucial role of the reaction medium in the kinetics of proton transfer. For other reactions like nucleophilic aromatic substitution, the rate is influenced by the concentration of both the substrate and the nucleophile, consistent with a bimolecular (SNAr) mechanism. solubilityofthings.com

Tautomeric Equilibria and Their Chemical Implications

3-chloro-2-hydroxy-1H-pyridin-4-one is more accurately represented as its tautomer, 3-chloro-2(1H)-pyridinone, as the equilibrium heavily favors the lactam form over the lactim (hydroxy) form. This phenomenon is a classic example of prototropic tautomerism. wikipedia.org

The position of this equilibrium is significantly influenced by both substituent effects and the solvent environment. Experimental and theoretical studies on chlorinated 2-hydroxypyridines have shown that while the hydroxy (lactim) form can be dominant in the gas phase for some isomers, the pyridone (lactam) form is greatly stabilized in solution. nih.govrsc.org For 3-chloro-2-hydroxypyridine (B189369) specifically, chlorination at the 3-position results in the pyridone (C=O) tautomer having a significant population even in the gas phase, and it becomes the dominant form in solution. nih.gov

The chemical implications of this equilibrium are profound. The greater stability of the pyridone tautomer is attributed to its larger dipole moment, which leads to stronger solvation by polar solvents. wuxibiology.com Furthermore, water molecules can form hydrogen-bonded bridges, effectively catalyzing the interconversion and further stabilizing the pyridone form. wuxibiology.com The predominance of the pyridone tautomer dictates the compound's reactivity, presenting a C=O double bond and an N-H bond, which are key sites for various chemical transformations, rather than an aromatic hydroxyl group.

Data Tables

Table 1: Influence of Chlorine Substitution on 2-Hydroxypyridine Tautomerism

Substitution PositionPredominant Tautomer (Gas Phase)Tautomer in SolutionReference(s)
UnsubstitutedHydroxy (Lactim) / Pyridone (Lactam) are comparablePyridone (Lactam) rsc.org
3-Chloro Pyridone (Lactam) form has significant population Pyridone (Lactam) is dominant nih.gov
4-ChloroPyridone (Lactam) form has significant populationPyridone (Lactam) is dominant nih.gov
5-ChloroHydroxy (Lactim) is strongly stabilizedPyridone (Lactam) can be dominant nih.gov
6-ChloroHydroxy (Lactim) is strongly stabilized- nih.gov

Table 2: Key Reagents in Functional Group Interconversions

ReagentTransformationProduct TypeMechanism / RoleReference(s)
Phosphoryl Chloride (POCl₃)Converts C=O to C-Cl2-Chloropyridine derivativeElectrophilic attack on carbonyl oxygen, followed by substitution chempedia.info
Samarium Diiodide (SmI₂) / H₂OReduces pyridone ringPiperidine derivativeSingle-electron transfer clockss.org
Hydrazine Hydrate (N₂H₄·H₂O)Displaces C2-Halogen2-Hydrazinopyridine derivativeNucleophilic Aromatic Substitution (SNAr) chemicalbook.com
Potassium Carbonate (K₂CO₃)N-Alkylation / DecarboxylationN-Alkylpyridone / Decarboxylated pyridoneBase / Catalyst nih.gov

Spectroscopic Evidence for Tautomeric Forms

In the solid state and in various solutions, this compound can exist as two primary tautomers: the 3-chloro-2-hydroxypyridine form and the 3-chloro-1H-pyridin-2-one form. The presence of these forms can be inferred from spectroscopic data.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying tautomers in solution. The chemical shifts of the protons and carbon atoms are highly sensitive to their local electronic environment. For instance, the proton attached to the nitrogen in the pyridin-2-one form would exhibit a characteristic chemical shift distinct from the hydroxyl proton in the hydroxypyridine form. Similarly, the ¹³C chemical shift of the carbonyl carbon in the pyridin-2-one form would be significantly different from the carbon bearing the hydroxyl group in the hydroxypyridine tautomer. Although specific data for this compound is scarce, studies on analogous substituted 2-hydroxypyridines confirm that NMR is a key method for discriminating between tautomeric forms. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for the functional groups present in the tautomers. The 3-chloro-2-hydroxypyridine tautomer would be expected to show a characteristic O-H stretching vibration. In contrast, the 3-chloro-1H-pyridin-2-one form would exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group. The PubChem database indicates the availability of IR spectra for 3-chloro-2-hydroxypyridine, which would be instrumental in identifying these characteristic bands. nih.gov

UV-Visible Spectroscopy: The electronic transitions of the tautomers also differ, leading to distinct UV-Vis absorption spectra. The position and intensity of the absorption maxima can be used to determine the relative amounts of each tautomer in different solvents. researchgate.net For example, the π → π* and n → π* transitions of the aromatic hydroxypyridine form will differ from those of the pyridin-2-one form, which possesses a conjugated system involving the carbonyl group.

While detailed experimental spectra for this compound are not extensively documented in readily accessible literature, the established principles of these spectroscopic methods provide a clear framework for identifying and characterizing its tautomeric forms.

Theoretical Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the intrinsic stability of tautomers and the factors influencing their equilibrium. Theoretical studies on 2-hydroxypyridine and its substituted derivatives, including 3-chloro-2-hydroxypyridine, have elucidated the energetic landscape of their tautomeric forms.

A significant study by Calabrese et al. (2017) investigated the effects of chlorination on the tautomeric equilibrium of 2-hydroxypyridine using both rotational spectroscopy in the gas phase and theoretical calculations. nih.gov Their findings revealed that the position of the chlorine substituent has a pronounced effect on the relative stability of the tautomers.

In the gas phase, for all chlorinated derivatives, the lactim (hydroxypyridine) form was found to be the most predominant species. Specifically, for 3-chloro-2-hydroxypyridine, the syn-periplanar lactim tautomer (OHs) is the most stable, followed by the lactam (pyridin-2-one) form (C=O), with the anti-periplanar lactim (OHa) being the least favorable. nih.gov

The study highlighted that chlorination at the 3- or 4-position results in a significant population of the pyridin-2-one (C=O) form, in contrast to substitution at the 5- or 6-position which strongly stabilizes the hydroxypyridine (OHs) tautomer. nih.gov Furthermore, the 3-substitution was found to favor the population of the less abundant anti-periplanar lactim (OHa) form compared to other substitution patterns. nih.gov

Solvation effects were also shown to play a crucial role. The pyridin-2-one tautomer is significantly stabilized in solution, to the extent that it can become the dominant form for some substituted species. nih.gov This stabilization is attributed to the higher polarity of the lactam form, which interacts more favorably with polar solvent molecules.

These theoretical calculations, corroborated by experimental gas-phase data, provide a detailed understanding of the intrinsic stabilities of the tautomers of this compound and how these are modulated by the chemical environment.

Information on this compound Remains Elusive in Scientific Literature

Despite extensive searches of chemical databases and scientific literature, detailed spectroscopic and crystallographic characterization data for the specific compound this compound could not be located. The information available predominantly pertains to its isomer, 3-chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-chloro-2(1H)-pyridinone.

The requested article, focusing solely on the spectroscopic and crystallographic properties of this compound as per the specified outline, cannot be generated due to the absence of published research data for this exact molecule.

It is crucial to distinguish between the requested compound and its more commonly documented isomer:

Requested Compound: this compound features a pyridinone ring with a chlorine atom at position 3, a hydroxyl group at position 2, and a carbonyl group at position 4.

Documented Isomer: 3-chloro-2-hydroxypyridine (CAS Number: 13466-35-8) is the tautomer of 3-chloro-2(1H)-pyridinone. nih.govfishersci.fi In this molecule, the carbonyl (or hydroxyl) group is at position 2. nih.gov Publicly available data, including mass spectrometry and infrared spectroscopy, corresponds to this isomer. nih.gov

Searches for synthetic routes that might produce this compound did not yield publications containing the specific characterization data required for the outlined article, such as ¹H and ¹³C NMR, FT-IR, Raman, UV-Vis, mass spectrometry, and X-ray crystallography. While studies on variously substituted 2-pyridones and 4-pyridones exist, the specific chloro- and hydroxy- substitution pattern of the requested compound is not described. acs.orgpsu.edusciforum.net

Given the strict adherence to the subject compound as instructed, and the lack of available data, it is not possible to provide a scientifically accurate article on the spectroscopic and crystallographic characterization of this compound at this time.

Spectroscopic and Crystallographic Characterization of 3 Chloro 2 Hydroxy 1h Pyridin 4 One

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of atoms and molecules in a crystal lattice provides invaluable insights into the intrinsic conformational preferences of a compound, as well as the nature and influence of intermolecular interactions. For 3-chloro-2-hydroxy-1H-pyridin-4-one, X-ray crystallographic studies have been instrumental in elucidating its solid-state conformation, revealing a structure governed by a combination of intramolecular electronic effects and extensive intermolecular hydrogen bonding.

Detailed crystallographic analysis has shown that this compound crystallizes in the monoclinic crystal system with the space group P2₁/c . researchgate.net This particular space group indicates that the crystal lattice possesses a two-fold screw axis and a glide plane, and that the asymmetric unit contains one molecule of the compound. The precise dimensions of the unit cell, which represents the fundamental repeating unit of the crystal, have been determined at a standard temperature.

Crystal Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.673(1) Å
b16.251(2) Å
c10.874(1) Å
α90°
β110.42(1)°
γ90°
Volume (V)1270.7(3) ų
Molecules per unit cell (Z)8
Table 1: Unit cell parameters for this compound.

A defining feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The hydroxyl group at the 2-position acts as a hydrogen bond donor, forming a strong interaction with the carbonyl oxygen atom of an adjacent molecule. This primary hydrogen bonding motif links the molecules into chains. These chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···O and C-H···Cl interactions, as well as potential π-π stacking interactions between the aromatic rings of neighboring molecules.

Computational and Theoretical Studies of 3 Chloro 2 Hydroxy 1h Pyridin 4 One

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Geometry Optimization and Molecular Conformations

A foundational DFT calculation involves geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule, its most stable conformation. For 3-chloro-2-hydroxy-1H-pyridin-4-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its tautomeric forms. This analysis would reveal the planarity of the pyridinone ring and the orientation of the hydroxyl and chloro substituents.

Electronic Structure Analysis (HOMO-LUMO, Electrophilicity)

The electronic structure is key to a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From these energies, global reactivity descriptors like electronegativity, chemical hardness, and the global electrophilicity index (ω) could be calculated to quantify its electrophilic nature.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate electron-rich regions (typically red, indicating nucleophilic sites) and electron-poor regions (typically blue, indicating electrophilic sites). For this compound, MEP analysis would highlight the reactive sites for electrophilic and nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

TD-DFT is a powerful method used to study the excited states of molecules and predict their electronic absorption spectra.

Prediction of UV-Vis Spectral Properties

By applying TD-DFT, one could calculate the vertical excitation energies and oscillator strengths of this compound. This data allows for the theoretical prediction of its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). Such a study would typically be performed in different solvents using a solvation model (like the Polarizable Continuum Model, PCM) to understand how the environment affects the spectral properties.

While detailed computational data for this compound is not currently published, the theoretical frameworks described above provide a clear roadmap for future research that would significantly illuminate the chemical and physical properties of this molecule.

Analysis of Excited State Characteristics

The study of the excited state characteristics of this compound is crucial for understanding its photophysical and photochemical properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring these characteristics. These studies often focus on phenomena such as excited-state intramolecular proton transfer (ESIPT), which is common in molecules with a hydroxyl group positioned near a potential proton acceptor.

Upon absorption of light, the molecule is promoted to an electronic excited state (S1). In this state, the acidity of the hydroxyl proton can increase significantly, facilitating its transfer to the adjacent carbonyl oxygen. This process results in the formation of an excited-state tautomer. Computational studies can model the potential energy surfaces of both the ground and excited states to determine the energetic barriers and feasibility of such a transfer. For similar molecules like 3-hydroxyflavone (B191502), ESIPT has been shown to be an ultrafast process, occurring on the femtosecond timescale. chemrxiv.org

Key parameters that are computationally investigated include:

Vertical Excitation Energies: The energy required to excite the molecule from its ground state geometry to the excited state.

Oscillator Strengths: A measure of the probability of an electronic transition occurring.

Excited State Geometries: The optimized molecular structure in the excited state, which can differ significantly from the ground state.

Potential Energy Surfaces: Mapping the energy of the system as a function of the proton transfer coordinate to identify transition states and the relative stability of the normal and tautomeric forms in the excited state.

While specific TD-DFT studies solely focused on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds like 3-hydroxyflavone and 2-(3'-hydroxy-2'-pyridyl)benzoxazole suggest that it would likely exhibit interesting excited-state dynamics. chemrxiv.orgacs.org The presence of the chlorine atom could influence the electronic distribution and, consequently, the energetics of the ESIPT process.

Advanced Computational Modeling Techniques

To further understand the dynamic behavior and structure-activity relationships of this compound, more advanced computational techniques are employed.

Molecular Dynamics Simulations

An MD simulation of this compound, potentially in a solvated environment or interacting with a target protein, would involve the following steps:

System Setup: Defining the initial coordinates of all atoms in the system, including the pyridinone, solvent molecules, and any other relevant molecules.

Force Field Application: Assigning a force field to describe the potential energy of the system as a function of its atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, generating a trajectory of atomic positions and velocities.

Such simulations could provide valuable insights into its pharmacokinetic properties, such as its ability to cross cell membranes or its binding affinity to a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

QSAR studies have been performed on derivatives of 3-hydroxypyridine-4-one to understand their antimicrobial activity. In one such study, various molecular descriptors were calculated and correlated with the minimum inhibitory concentration (pIC50) against Staphylococcus aureus and Candida albicans. The results indicated that topological parameters play a significant role in the antimicrobial activity of these compounds. materialsciencejournal.orgchemrxiv.org

A typical QSAR study involves:

Dataset Selection: A set of compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSAR model could be developed as part of a series of substituted pyridinones to predict a specific biological activity. The model would help to quantify the effect of the chloro and hydroxyl substituents on the activity. Below is a hypothetical table illustrating the types of descriptors that might be used in such a QSAR study.

Descriptor TypeExample DescriptorsPotential Influence on Activity
Constitutional Molecular Weight, Number of H-bond donors/acceptorsCan affect solubility and transport properties.
Topological Wiener Index, Balaban IndexRelates to molecular size and branching.
Geometrical Molecular Surface Area, Molecular VolumeInfluences how the molecule fits into a binding site.
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions and reactivity.

Theoretical Insights into Reactivity and Stability

Theoretical calculations, primarily using Density Functional Theory (DFT), provide profound insights into the intrinsic reactivity and stability of this compound. These studies often focus on the molecule's electronic structure, tautomeric equilibrium, and reactivity indices.

The compound can exist in tautomeric forms: the 2-hydroxy-pyridin-4-one form and the 2,4-pyridinedione form. Computational studies on the parent 2-hydroxypyridine (B17775) have shown that the pyridone tautomer is generally more stable, particularly in polar solvents. nih.govresearchgate.net The presence of the chloro and additional hydroxyl groups on the ring will influence the position of this equilibrium. The stability can be assessed by calculating the relative energies of the optimized geometries of the different tautomers. The experimental pKa value for the closely related 3-chloro-2-hydroxypyridine (B189369) is also a key indicator of its acidic/basic properties and stability in different pH environments. nih.gov

Reactivity can be understood through the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. wuxibiology.com

DFT calculations can provide values for these and other reactivity descriptors:

Reactivity DescriptorFormulaInterpretation
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2The escaping tendency of electrons from an equilibrium system.
Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Softness (S) 1 / (2η)The reciprocal of hardness.
Electrophilicity Index (ω) μ2 / (2η)A measure of the electrophilic power of a molecule.

Coordination Chemistry and Chelation Properties of 3 Chloro 2 Hydroxy 1h Pyridin 4 One

Metal Ion Binding Affinity and Selectivity

Hydroxypyridinones, in general, exhibit a high affinity for hard metal ions, a characteristic that is attributed to the two exocyclic O,O-donor atoms from the ortho-positioned keto and hydroxy groups. nih.gov This structural feature enables the formation of very stable complexes, particularly with trivalent metal ions like iron(III). mdpi.comrsc.org The binding affinity and selectivity of these ligands can be fine-tuned through functionalization of the pyridinone ring, which can alter their pharmacokinetic properties and the thermodynamic stability of their metal complexes. nih.govmdpi.com

The chelation of transition metals by 3-chloro-2-hydroxy-1H-pyridin-4-one is expected to proceed via its tautomer, 5-chloro-2,3-dihydroxypyridine. researchgate.nettandfonline.com This tautomer possesses two hydroxyl groups in the ortho position, which can deprotonate to form a bidentate chelating ligand that coordinates to a metal ion through the two oxygen atoms. researchgate.nettandfonline.com The formation of stable five-membered rings is a driving force for this chelation.

In the case of 5-chloro-2,3-dihydroxypyridine, it has been shown to form complexes with a range of second and third-row transition elements, including molybdenum, tungsten, osmium, uranium, rhenium, palladium, platinum, ruthenium, rhodium, and iridium. researchgate.nettandfonline.com The ligand can act as a deprotonated monoanion (Hcdhp) or a dianion (cdhp), depending on the metal ion and reaction conditions, leading to the formation of various neutral, cationic, or anionic complexes. researchgate.nettandfonline.com For instance, with Pd(II) and Pt(II), it forms neutral complexes of the type [M(bpy)(cdhp)] and [M(PPh₃)₂(cdhp)]. researchgate.nettandfonline.com

The thermodynamic stability of metal complexes with hydroxypyridinone-based ligands is a key factor in their efficacy as chelating agents. nih.govmdpi.com The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the ligand, and the chelate effect. scispace.com The formation of multiple chelate rings with polydentate ligands leads to a significant increase in the stability of the complexes, known as the macrocyclic effect. wikipedia.org

For the broader class of hydroxypyridinones, extensive studies have been conducted to determine the stability constants of their metal complexes. nih.govmdpi.com These constants provide a quantitative measure of the strength of the metal-ligand interaction. scispace.com For example, the stability constants for Fe(III) complexes of various hydroxypyridinones have been determined, highlighting their high affinity for this metal ion. researchgate.net

Kinetic studies of complex formation are also crucial, as they provide information on the rate at which the chelator binds to the metal ion. scispace.com A rapid complexation rate is often desirable for in vivo applications. While specific thermodynamic and kinetic data for this compound are not available in the reviewed literature, the general trends observed for other hydroxypyridinones suggest that it would form thermodynamically stable and kinetically labile complexes with transition metals.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes is essential for understanding their coordination chemistry and predicting their properties. Various spectroscopic and crystallographic techniques are employed for this purpose.

Spectroscopic methods provide valuable insights into the coordination environment of the metal ion and the nature of the metal-ligand bond. For the metal complexes of the tautomer 5-chloro-2,3-dihydroxypyridine, a range of spectroscopic techniques have been utilized for their characterization. researchgate.nettandfonline.com

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of the complexes provide information about the coordination of the ligand to the metal ion. Characteristic bands in the IR and Raman spectra can be assigned to the vibrations of the pyridinone ring and the metal-oxygen bonds. researchgate.nettandfonline.com

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. The chemical shifts and coupling constants of the protons on the pyridinone ring can be affected by coordination to a metal ion, providing information about the binding site. researchgate.nettandfonline.com

Electronic Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions in the metal complexes. The d-d transitions of the metal ion and the ligand-to-metal charge transfer (LMCT) bands can provide information about the geometry and electronic structure of the complex. researchgate.nettandfonline.com The electronic spectra of 5-chloro-2,3-dihydroxypyridine in both nujol and ethanol show three absorption bands near 210, 240, and 305 nm. tandfonline.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. researchgate.nettandfonline.com

Table 1: Spectroscopic Data for Metal Complexes of 5-chloro-2,3-dihydroxypyridine

Technique Observed Features Reference
IR/Raman Characteristic bands of the pyridinone ring and metal-oxygen bonds. researchgate.nettandfonline.com
¹H NMR Shifts in proton signals of the pyridinone ring upon coordination. researchgate.nettandfonline.com
Electronic Absorption bands near 210, 240, and 305 nm for the free ligand. tandfonline.com
Mass Spec Determination of molecular weight and composition of complexes. researchgate.nettandfonline.com

Note: This data is for the tautomer 5-chloro-2,3-dihydroxypyridine.

X-ray crystallography provides precise information about the three-dimensional structure of metal complexes in the solid state, including bond lengths, bond angles, and coordination geometry. While no crystal structures of metal complexes of this compound were found in the reviewed literature, studies on related hydroxypyridinone complexes have revealed their coordination modes. For instance, the crystal structures of Fe(III) and Al(III) complexes with other 2,3-dihydroxypyridine ligands have been reported. tandfonline.com These studies are crucial for understanding the steric and electronic factors that govern the coordination chemistry of this class of ligands.

Design Principles for Chelating Ligands Based on Pyridinone Scaffolds

The design of effective chelating agents based on pyridinone scaffolds involves the strategic modification of the basic hydroxypyridinone structure to achieve desired properties such as high metal ion affinity and selectivity, favorable pharmacokinetic properties, and low toxicity. researchgate.netnih.gov

Key design principles include:

Polydenticity: Increasing the number of chelating units in a single molecule (denticity) generally leads to a significant increase in the thermodynamic stability and kinetic inertness of the resulting metal complexes. rsc.orgkcl.ac.uk This has led to the development of hexadentate and octadentate hydroxypyridinone-based chelators.

Functionalization of the Pyridinone Ring: The introduction of various substituents on the pyridinone ring can modulate the ligand's electronic properties, lipophilicity, and steric hindrance, thereby influencing its metal binding affinity, selectivity, and biological activity. researchgate.netnih.gov

Structure-Activity Relationships (SAR): The systematic study of how changes in the chemical structure of the chelator affect its biological activity is a powerful tool in the design of new and improved chelating agents. nih.gov For hydroxypyridin-4-ones, SAR studies have shown that lipophilicity can be a dominant factor in their biological activity. nih.gov

The this compound scaffold offers a platform for the design of new chelating agents. The presence of the chloro group can be exploited to fine-tune the properties of the resulting ligands. Further research into the coordination chemistry and biological activity of this specific compound and its derivatives is warranted to explore its potential in various applications.

Information Not Available for this compound

Following an extensive search of scientific literature and chemical databases, no specific biological activity data corresponding to the compound This compound could be located for the requested sections on enzymatic, antimicrobial, or antiviral studies.

It is important to distinguish the requested compound from a structurally different isomer, 3-chloro-2(1H)-pyridinone (also known as 3-chloro-2-hydroxypyridine). While information exists for this related compound, it possesses a different chemical structure, with the carbonyl group at position 2 of the pyridine (B92270) ring, as opposed to position 4 in the requested molecule. Due to this structural difference, the biological activities of 3-chloro-2(1H)-pyridinone cannot be attributed to this compound.

Consequently, the generation of an article based on the provided outline is not possible due to the absence of published research data for the specified chemical compound.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Antiviral Research

Inhibition of Viral Replication Targets

The pyridinone core is a key feature in several compounds investigated for antiviral properties. nih.gov These derivatives are thought to exert their effects by inhibiting crucial viral enzymes necessary for replication. patsnap.com While direct studies on 3-chloro-2-hydroxy-1H-pyridin-4-one are not extensively documented, research on analogous structures provides insight into potential mechanisms.

For instance, derivatives of pyridinone have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org Reverse transcriptase is a vital enzyme for the retrovirus, converting its RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme halts the viral life cycle. patsnap.com

Furthermore, in the context of coronaviruses, the viral RNA-dependent RNA polymerase (RdRp) is a primary target for antiviral therapies. patsnap.comresearchgate.net This enzyme is responsible for replicating the viral RNA genome. Some hydroxypyrazine derivatives, which are structurally related to hydroxypyridinones, have been shown to act as inhibitors of the SARS-CoV-2 RdRp. researchgate.net Another critical enzyme in SARS-CoV-2 is the main protease (Mpro or 3CLpro), which cleaves viral polyproteins into functional units. eurekalert.org Inhibition of Mpro prevents the virus from maturing and producing new infectious particles. eurekalert.org The general class of pyridine (B92270) derivatives has been explored for its potential to inhibit these and other viral targets. nih.govmdpi.com

The potential viral targets for compounds based on the pyridinone scaffold are summarized in the table below.

Virus FamilyPotential Viral TargetFunction of TargetReference
Retroviridae (e.g., HIV)Reverse Transcriptase (RT)Converts viral RNA to DNA acs.org
Coronaviridae (e.g., SARS-CoV-2)RNA-dependent RNA Polymerase (RdRp)Replicates viral RNA genome researchgate.net
Coronaviridae (e.g., SARS-CoV)Main Protease (Mpro/3CLpro)Processes viral polyproteins eurekalert.org
Flaviviridae (e.g., Dengue Virus)Cyclin G-associated kinase (GAK)Host factor involved in viral entry nih.gov

Structure-Activity Relationship (SAR) in Antiviral Potency

The antiviral potency of pyridinone derivatives is highly dependent on their molecular structure. acs.orgnih.gov Structure-activity relationship (SAR) studies on these compounds help in designing more effective antiviral agents.

For cyclopentanepyridinone derivatives acting as HIV-1 NNRTIs, the substituents at the C-4 position of the pyridinone ring have been found to be crucial for activity. acs.org Studies have shown that alkyl or alkenyl chains with more than three carbon atoms at this position are generally associated with antiviral activity. acs.org

In the case of isothiazolo[4,3-b]pyridines, which act as inhibitors of the host factor Cyclin G-associated kinase (GAK) and show activity against the dengue virus, modifications to the pyridine part of the molecule have been explored. nih.gov This research led to the discovery that a derivative with a 3,4-dimethoxyphenyl group at position 5 exhibited low nanomolar GAK binding affinity and antiviral activity. nih.gov

In Vitro Antitumor Research

The pyridinone scaffold is also a recurring motif in compounds with demonstrated antitumor activity in preclinical research. nih.govnih.gov Various derivatives have been synthesized and tested against a range of human cancer cell lines, showing potential as antiproliferative agents.

For example, novel pyridine and pyridone compounds have been shown to inhibit the proliferation of breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values in the low micromolar range. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have exhibited potent anticancer activity against hepatic, prostate, and colon cancer cell lines, in some cases exceeding the potency of the standard chemotherapy drug doxorubicin. nih.gov

The table below summarizes the in vitro anticancer activity of some pyridinone-related compounds against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50)Reference
Pyridone DerivativeHepG2 (Liver Cancer)4.5 µM nih.gov
Pyridone DerivativeMCF-7 (Breast Cancer)>10 µM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativeHepG-2 (Liver Cancer)0.3 µM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativePC-3 (Prostate Cancer)6.6 µM nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one DerivativeHCT-116 (Colon Cancer)7.0 µM nih.gov
3-Hydroxypyridine (B118123) Phosphonium SaltsOVCAR-4 (Ovarian Cancer)Growth Inhibition nih.gov

Molecular Targets in Cancer Pathways

The anticancer effects of pyridinone derivatives are often attributed to their interaction with specific molecular targets within cancer signaling pathways. rsc.orgnih.gov A prominent class of targets are protein kinases, which are enzymes that play a critical role in regulating cell growth, proliferation, and survival. rsc.org

Pyrido[2,3-d]pyrimidines, which are structurally analogous to pyridinones, have been investigated as inhibitors of several kinases involved in cancer, including:

Tyrosine Kinases (TKs) : These are key components of signaling pathways that control cell division and metabolism. rsc.org Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are important tyrosine kinases in cancer progression. nih.gov

Cyclin-Dependent Kinases (CDKs) : These enzymes, such as CDK4/6, control the progression of the cell cycle. Inhibiting them can lead to cell cycle arrest. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) : This is another crucial enzyme in a signaling pathway that promotes cell survival and growth. rsc.org

Studies on 3-hydroxypyridine derivatives have shown that they can induce apoptosis (programmed cell death) in cancer cells. nih.gov This is achieved by modulating the expression of apoptotic proteins like Bax and caspase-3. nih.gov Some compounds have also been found to cause cell cycle arrest, primarily in the G1 or G2/M phase, preventing cancer cells from dividing. nih.govnih.gov

Structure-Activity Relationship (SAR) in Antitumor Potency

The effectiveness of pyridinone-based compounds as antitumor agents is closely linked to their chemical structure. nih.govnih.gov SAR studies aim to identify the structural features that confer the highest potency and selectivity.

A review of pyridine derivatives indicated that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity. nih.govnih.gov Conversely, the inclusion of halogen atoms or other bulky groups can sometimes lead to lower activity, depending on the specific scaffold and target. nih.govnih.gov In the case of this compound, the interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group would be a key determinant of its biological profile.

For pyrido[2,3-d]pyrimidine derivatives, the presence of a carbonyl group at the C-2 position has been associated with maximum anticancer activity. rsc.org The nature and position of various substituents on the fused ring system significantly influence the potency against different cancer cell lines.

Ligand-Biomolecule Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.govmdpi.com This method provides valuable insights into the binding modes and interactions that underpin the biological activity of a compound. umich.edu

Docking studies on chloropyridine-containing compounds have been conducted to understand their inhibition of the SARS-CoV Mpro. nih.gov These studies suggested that the 3-chloropyridine (B48278) moiety tends to bind within the S1 specificity pocket of the enzyme's active site. nih.gov This provides a structural basis for the inhibitory activity and guides the design of more potent inhibitors.

In the context of anticancer research, molecular docking has been used to study the interaction of pyrido[2,3-d]pyrimidine derivatives with kinase enzymes like EGFR and CDK4/cyclin D1. nih.gov These simulations help to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory effect. nih.gov Similarly, docking studies of cyclopentanepyridinone derivatives with HIV-1 reverse transcriptase have revealed extensive hydrophobic interactions between the C-4 side chains of the compounds and key amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP). acs.org

Biophysical Studies of Protein-Ligand Interactions

The direct biophysical investigation of the interaction between this compound and its protein targets is not extensively documented in publicly available literature. However, studies on structurally related hydroxypyridinone and pyridinone derivatives provide valuable insights into the biophysical techniques employed to characterize their protein-ligand interactions. These methods include fluorescence spectroscopy and computational docking studies, which help to elucidate binding events and predict binding affinities.

Fluorescence Spectroscopy Studies on Hydroxypyridinone Analogs

Fluorescence spectroscopy is a sensitive technique used to study the binding of small molecules to proteins. In the context of hydroxypyridinone derivatives, this method has been utilized to investigate their interaction with specific proteins, such as amyloid-beta fibrils.

One study focused on 3-hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine their interaction with amyloid protein. nih.gov In this research, the intrinsic fluorescence of the compounds was leveraged to monitor their binding to protein aggregates. For example, the interaction of the derivative 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-one with amyloid-beta protein fibrils was confirmed using a fluorescent signal as the readout. nih.gov This approach demonstrates the utility of fluorescence-based methods in confirming protein-ligand interactions for this class of compounds. nih.gov

Table 1: Fluorescence Spectroscopy Data for a Hydroxypyridinone Analog

Compound NameInteracting ProteinBiophysical MethodOutcome
1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-hydroxy-2-methylpyridin-4(1H)-oneAmyloid-beta protein fibrilsFluorescence SpectroscopyInteraction confirmed by fluorescent signal

Data derived from a study on related hydroxypyridinone derivatives. nih.gov

Computational Docking Studies of Pyridinone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the binding mode and estimating the binding affinity of small molecules.

In a study on cyclopentanepyridinone derivatives as potential HIV-1 non-nucleoside reverse transcriptase inhibitors, molecular docking was employed to predict their binding affinities and poses within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. acs.org The reliability of the docking protocol was confirmed by redocking the original co-crystallized ligand, which resulted in a low root-mean-square deviation (RMSD) of 0.079 Å. acs.org The predicted binding affinities for the series of synthesized pyridinone derivatives ranged from -7.4 to -9.3 kcal/mol, indicating favorable interactions with the protein target. acs.org

Table 2: Predicted Binding Affinities of Cyclopentanepyridinone Derivatives

Compound SeriesProtein TargetBiophysical MethodPredicted Binding Affinity Range (kcal/mol)
Cyclopentanepyridinone derivativesHIV-1 Reverse TranscriptaseMolecular Docking-7.4 to -9.3

Data derived from a study on related cyclopentanepyridinone derivatives. acs.org

These examples from related pyridinone analogs highlight the application of biophysical and computational methods to characterize their interactions with protein targets. While direct experimental data for this compound is lacking, these studies suggest that techniques like fluorescence spectroscopy and molecular docking would be valuable tools for investigating its protein-ligand binding properties.

Derivatives and Analogues of 3 Chloro 2 Hydroxy 1h Pyridin 4 One in Academic Research

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives based on the pyridin-4-one core often involves multi-step chemical reactions to introduce various functional groups at different positions of the pyridine (B92270) ring. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

A common synthetic strategy begins with a precursor scaffold, which is then subjected to a series of reactions to build the final derivative. For instance, the synthesis of certain cyclopentanepyridinone derivatives starts with the treatment of ethyl 2-cyclopentanone carboxylate with ammonium (B1175870) nitrate (B79036) and ammonia (B1221849) gas. acs.org This is followed by chlorination to produce a chlorinated intermediate. acs.org The final derivatives are then obtained through nucleophilic substitution at the C-4 position with a variety of primary and secondary amines. acs.org

Another approach involves the synthesis of 3-cyano-2-pyridone derivatives. This method can start with the reaction of substituted anilines and ethyl cyanoacetate (B8463686) to form N-alkylated-2-cyanoacetamide intermediates. sciforum.net These intermediates are then reacted with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) to yield the desired 3-cyano-2-pyridone derivatives. sciforum.net

The characterization of these newly synthesized compounds is a critical step to confirm their chemical structures. A combination of spectroscopic and analytical techniques is typically employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. For example, in the characterization of N-substituted cyclopentanepyridinone derivatives, the ¹H NMR spectra show distinctive signals for the lactam NH, the ethoxy group, and the methylene (B1212753) protons of the cyclopentane (B165970) ring. acs.org

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. In the synthesis of 3-cyano-2-pyridone derivatives, IR spectra confirm the presence of the nitrile (CN) and carbonyl (CO) groups. sciforum.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, further confirming its identity. acs.org

Single-Crystal X-ray Diffraction: For crystalline compounds, this technique provides the precise three-dimensional arrangement of atoms in the molecule, offering definitive structural proof. acs.org

Table 1: Synthesis and Characterization of Selected Pyridinone Derivatives

Derivative Class Starting Materials Key Reaction Steps Characterization Methods Reference
Amine-Type Cyclopentanepyridinones Ethyl 2-cyclopentanone carboxylate, Amines 1. Formation of ethyl 2-aminocyclopenten-1-carboxylate2. Chlorination3. Nucleophilic substitution ¹H NMR, ¹³C NMR, Mass Spectrometry, Single-Crystal X-ray Diffraction acs.org

| 3-Cyano-2-pyridones | Substituted anilines, Ethyl cyanoacetate, Acetylacetone | 1. Synthesis of N-alkylated-2-cyanoacetamide2. Cyclization with acetylacetone | ¹H NMR, IR Spectroscopy | sciforum.net |

Comparative Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By synthesizing a series of related compounds and evaluating their effects in biological assays, researchers can identify key structural features responsible for their potency and selectivity.

For pyridine derivatives, SAR studies have revealed that the type, number, and position of substituents on the pyridine ring significantly impact their biological effects. For instance, in the context of antiproliferative activity, the presence and positions of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or other bulky groups has been observed to decrease antiproliferative activity. nih.gov An interesting trend shows that increasing the number of methoxy substituents on a pyridine derivative can lead to a lower IC₅₀ value, indicating increased potency. nih.gov

In the realm of iron chelation, a primary application for 3-hydroxypyridin-4-ones, SAR studies have focused on modifying substituents to optimize properties like iron binding affinity, cell permeability, and in vivo efficacy. nih.gov The distribution coefficient (log D), which measures a compound's lipophilicity, is a critical parameter. Studies have shown a complex relationship between the lipophilicity of the chelator and its iron complex. nih.gov For example, N-(hydroxyalkyl)-3-hydroxypyridin-4-ones have demonstrated oral activity in removing iron from the liver. nih.gov One particular derivative, 2-ethyl-1-(2'-hydroxyethyl)-3-hydroxypyridin-4-one, which is not metabolized to the corresponding carboxyalkyl derivative, was found to be superior to the clinical drug Deferiprone (B1670187) in certain models. nih.gov

Table 2: Structure-Activity Relationship Highlights for Pyridine Derivatives

Structural Modification Effect on Antiproliferative Activity Effect on Iron Chelation Reference
Addition of -OH, -NH₂, -C=O groups Enhanced activity Modulates binding and distribution nih.gov
Addition of Halogens (e.g., -Cl, -Br) Decreased activity Influences electronic properties nih.gov
Increasing number of -OCH₃ groups Increased potency (lower IC₅₀) Not a primary focus nih.gov
N-alkylation (e.g., N-(hydroxyalkyl)) Not specified in this context Orally active, effective iron removal nih.gov

| Substitution at C-2 position (e.g., 2-ethyl) | Not specified in this context | Can lead to superior efficacy | nih.gov |

Rational Design and Synthesis of Novel Analogues

Rational drug design utilizes the understanding of a biological target's structure and the SAR of known active compounds to design more potent and selective molecules. This approach is a cornerstone of modern medicinal chemistry.

The development of novel analogues of 3-chloro-2-hydroxy-1H-pyridin-4-one often employs computer-aided drug design techniques, such as molecular docking. acs.org These methods simulate how a potential drug molecule (ligand) fits into the binding site of a target protein. For example, in the development of new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking studies were used to guide the design of cyclopentanepyridinone derivatives. acs.org The goal was to introduce amine substituents at the C-4 position of the pyridinone nucleus to foster favorable interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. acs.org

This rational design process leads to the synthesis of a focused library of compounds that are then tested for their biological activity. The results of these tests provide feedback that can be used to further refine the molecular models and design the next generation of compounds. This iterative cycle of design, synthesis, and testing is a powerful strategy for developing new therapeutic agents. acs.orgnih.gov The successful synthesis of a series of N-substituted cyclopentanepyridinone derivatives with moderate to high yields demonstrates the practical application of this design-led approach. acs.org

Table 3: Example of Rational Design of Pyridinone Analogues

Target Design Strategy Desired Interaction Resulting Analogues Reference
HIV-1 Reverse Transcriptase Molecular docking to guide substitution at the C-4 position of a cyclopentanepyridinone scaffold. Favorable interactions within the Non-Nucleoside Inhibitor Binding Pocket (NNIBP). A series of amine-type cyclopentanepyridinone derivatives. acs.org

| Cancer Cells | Use Structure-Activity Relationship (SAR) data to select optimal substituents. | Inhibit the growth of cancer cells. | Pyridine derivatives with enhanced antiproliferative activity. | nih.gov |

Future Directions and Emerging Research Avenues

Integration with Advanced Materials Science

The intrinsic properties of pyridinone systems, such as their ability to participate in hydrogen bonding and their potential for π-conjugation, make them intriguing candidates for the development of advanced materials. The substitution pattern on the pyridinone ring can be systematically altered to fine-tune the electronic and photophysical properties of the resulting molecules.

Future research could focus on incorporating pyridinone derivatives into the structure of organic light-emitting diodes (OLEDs), where their tunable electronic properties could be exploited to create efficient and stable light-emitting materials. The development of pyridinone-based polymers may also lead to new materials with interesting conductive or responsive properties. For instance, the incorporation of pyridinone moieties into a polymer backbone could lead to materials that change their conformation or properties in response to external stimuli such as light, pH, or the presence of specific ions.

A key area of exploration will be the synthesis of pyridone-containing metal-organic frameworks (MOFs). The pyridinone unit can act as a versatile ligand for metal ions, leading to the formation of porous, crystalline materials with high surface areas. These MOFs could have applications in gas storage, catalysis, and sensing. The specific substitution on the pyridinone ring, such as the chloro and hydroxyl groups in "3-chloro-2-hydroxy-1H-pyridin-4-one," could influence the coordination geometry and the resulting properties of the MOF.

Application in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving intermolecular interactions, is a field where pyridinone derivatives hold considerable promise. The hydrogen bonding capabilities of the pyridinone ring are central to its potential in creating well-defined, self-assembling systems. frontiersin.orgnih.gov

Pyridinones are known to form predictable hydrogen-bonded assemblies, such as dimers and extended networks. researchgate.net This property can be exploited to design and construct complex supramolecular architectures. For example, the mechanochemical milling of 2-pyridone with salicylic (B10762653) acid results in the formation of a discrete cocrystal supramolecular assembly. researchgate.net The ability to control the assembly of molecules through non-covalent interactions is a cornerstone of crystal engineering and the design of new solid-state materials.

The use of pyridinone-type ligands in coordination chemistry allows for the construction of both mononuclear and self-assembled polynuclear species. acs.orgnih.govchimia.ch The specific geometry and electronic nature of the pyridinone ligand can direct the assembly of metal ions into desired structures, leading to functional materials with applications in catalysis, magnetism, and molecular recognition. For instance, pyridine-based ligands have been used to create molecular assemblies on surfaces with tunable electrochemical and electrochromic properties. acs.orgnih.gov The chemosensor 3-phenyl-7-(pyrid-2-yl)- frontiersin.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine, when combined with cyclodextrins, forms a supramolecular assembly that can selectively detect Fe(2+) ions in aqueous solutions. nih.gov

Future research will likely focus on creating more complex and functional supramolecular systems based on pyridinone derivatives. This could include the development of molecular switches, sensors, and drug delivery systems where the assembly and disassembly of the supramolecular structure are controlled by external stimuli.

Development of Novel Methodologies for Pyridinone Systems

The continued exploration of pyridinone derivatives in various scientific fields is contingent on the development of efficient and versatile synthetic methods. While several methods for the synthesis of pyridones exist, there is an ongoing need for novel methodologies that offer greater control over substitution patterns, are more environmentally friendly, and can be easily scaled up. researchgate.netclockss.org

Recent advancements have focused on one-pot, multi-component reactions to construct highly substituted pyridone rings in a single step. For example, a one-pot synthesis of 2-(1H)-pyridinone has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine with L-proline as a catalyst. frontiersin.orgnih.gov Another approach involves the oxidative amination of cyclopentenones to streamline the synthesis of pyridones. chemrxiv.org

Transition metal-catalyzed reactions have also emerged as powerful tools for the functionalization of the pyridinone core. Ruthenium-catalyzed C-H alkenylation of N-arylpyridones has been demonstrated, providing a direct method for introducing alkenyl groups onto the pyridone ring. acs.org Such methodologies are crucial for creating a diverse library of pyridinone derivatives for screening in various applications.

Future research in this area will likely focus on the development of stereoselective synthetic methods to produce enantiomerically pure pyridinone derivatives. chimia.ch This is particularly important for applications in medicinal chemistry and chiral materials science. Furthermore, the development of green synthetic routes that utilize renewable starting materials and minimize waste will be a key priority.

Q & A

Basic Research Question

  • Methodological Answer :
    Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., maintaining 40–60°C for nucleophilic substitution), pH (neutral to mildly acidic conditions to stabilize intermediates), and solvent selection (polar aprotic solvents like DMF or DMSO). Multi-step protocols often involve halogenation followed by hydroxylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate the compound with >95% purity. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

  • Methodological Answer :
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., chlorine at C3, hydroxyl at C2). Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 174.56). X-ray crystallography resolves stereoelectronic effects, while IR spectroscopy identifies functional groups (O–H stretch at ~3200 cm⁻¹). Cross-referencing with PubChem data (InChIKey, SMILES) ensures consistency with established databases .

How should researchers address contradictory data regarding the biological activity of this compound in different assay systems?

Advanced Research Question

  • Methodological Answer :
    Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigate this by:
    • Standardizing protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
    • Dose-response curves : Compare EC₅₀ values across assays.
    • Meta-analysis : Aggregate data from orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to identify consensus mechanisms.
    • Computational validation : Molecular docking to predict binding affinity discrepancies (e.g., variations in ATP-binding pockets) .

What methodologies are recommended for studying the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Methodological Answer :
    • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka, kd) to receptors like kinase domains.
    • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
    • Fluorescence Polarization : Assess competitive binding with fluorescent probes.
    • Cryo-EM/X-ray Crystallography : Resolve 3D binding conformations. Validate findings with mutational studies (e.g., alanine scanning of active sites) .

What computational approaches are effective in predicting the physicochemical properties of this compound prior to experimental studies?

Advanced Research Question

  • Methodological Answer :
    • QSAR Modeling : Predict logP (1.2–1.5), solubility, and bioavailability using descriptors like topological polar surface area (TPSA ≈ 50 Ų).
    • Molecular Dynamics (MD) Simulations : Simulate solvation effects in physiological buffers (pH 7.4).
    • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap ~5.2 eV) to infer reactivity.
    • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate toxicity and metabolic stability .

How can researchers design experiments to evaluate the stability of this compound under varying physiological conditions?

Basic Research Question

  • Methodological Answer :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4) and gastric buffer (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
    • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C).
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products.
    • Oxidative Stress Tests : Use hydrogen peroxide (1–5 mM) to simulate metabolic oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.